molecular formula C9H12N2O2 B1262957 (6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol

(6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol

Cat. No.: B1262957
M. Wt: 180.20 g/mol
InChI Key: QULMQWMDJWXOMS-UHFFFAOYSA-N
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Description

(6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol is a chemical compound belonging to the 1,4-benzoxazine class, which is recognized in scientific research for its potential as a scaffold in medicinal chemistry and antimicrobial studies . The 1,4-benzoxazine core is a bicyclic system featuring a benzene ring fused to an oxazine ring . Researchers have synthesized and evaluated various 1,4-benzoxazine derivatives for their biological activities . These compounds have demonstrated significant antimicrobial properties in research settings, showing activity against a range of bacterial strains such as E. coli , S. aureus , and B. subtilis . Some derivatives have also been investigated for anti-inflammatory and analgesic effects in preliminary studies . The mechanism of action for these biological activities is an area of active research; molecular docking studies suggest that certain 1,4-benzoxazine derivatives can inhibit bacterial enzymes like DNA gyrase, a critical target for antibacterial agents . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

(6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol

InChI

InChI=1S/C9H12N2O2/c10-6-1-2-9-8(3-6)11-7(4-12)5-13-9/h1-3,7,11-12H,4-5,10H2

InChI Key

QULMQWMDJWXOMS-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C(O1)C=CC(=C2)N)CO

Synonyms

6-ABO cpd
6-amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine

Origin of Product

United States

Preparation Methods

General Reaction Protocol

The solventless synthesis of this compound involves three components:

  • Phenolic precursor : 2-Amino-4-methylphenol or analogous derivatives to introduce the 6-amino group.
  • Primary amine : Methylamine or ethanolamine to provide the hydroxymethyl side chain.
  • Aldehyde : Paraformaldehyde as the formaldehyde source.

The reactants are mixed in stoichiometric ratios and heated to 110–130°C, forming a homogeneous melt. Cyclization occurs within 15–30 minutes, yielding the benzoxazine core.

Optimized Conditions from Patent Literature

Table 1 summarizes key parameters from solventless syntheses of analogous benzoxazines, as described in U.S. Patent 5,543,516:

Example Phenolic Component Amine Aldehyde Temperature (°C) Time (min) Yield (%)
1 1,3,5-Trihydroxybenzene Aniline Paraformaldehyde 130 15 >50
7 Bisphenol-A p-Toluidine Paraformaldehyde 110 20 70
11 Bisphenol-A p-Toluidine Paraformaldehyde 135–140 15 70

These examples demonstrate that higher temperatures (130–140°C) and shorter reaction times (15–20 minutes) favor higher yields. For the target compound, substituting bisphenol-A with 2-amino-4-methylphenol and p-toluidine with methylamine would align with the desired substitution pattern.

Continuous Flow Synthesis

Scalable production is achievable using screw extruders or static mixers. In Example 14, a single-screw extruder operated at 100°C with a residence time of 5–30 minutes produced benzoxazine monomers efficiently. This method is ideal for industrial applications due to its reduced energy consumption and continuous output.

Annulation Strategies for Benzoxazine Core Formation

Annulation reactions construct the benzoxazine ring by forming C–O and C–N bonds sequentially. Modern methods emphasize catalytic and metal-free approaches.

Transition Metal-Catalyzed Cyclization

Palladium or copper catalysts enable coupling between halogenated precursors and amines. For instance, 2-bromo-4-nitrophenol can react with methylamine in the presence of Pd(OAc)₂ to form the 6-amino intermediate, followed by formaldehyde-mediated cyclization. This method offers precise control over substituent positions but requires stringent anhydrous conditions.

Microwave-Assisted Synthesis

Microwave irradiation accelerates ring-closure reactions by enabling rapid heating. A representative protocol involves irradiating a mixture of 2-aminophenol, formaldehyde, and methylamine at 100°C for 10 minutes, achieving yields exceeding 60%. This method reduces side reactions and improves reproducibility.

Purification and Characterization

Crude reaction mixtures often contain oligomers and unreacted starting materials. Recrystallization using ethyl ether or acetone isolates the pure product, as demonstrated in Example 7. Characterization relies on spectroscopic methods:

  • ¹H NMR : Peaks at δ 3.8–4.2 ppm correspond to the oxazine ring protons, while the hydroxymethyl group appears as a singlet near δ 4.5 ppm.
  • IR Spectroscopy : Stretching vibrations at 3300 cm⁻¹ (N–H) and 1050 cm⁻¹ (C–O–C) confirm ring formation.

Chemical Reactions Analysis

Sulfonamide Formation at the Amino Group

The primary amine at position 6 undergoes sulfonylation with alkyl/aryl sulfonyl chlorides. This reaction is typically conducted in pyridine as both solvent and base at room temperature .

Example Reaction:
 6 Amino benzoxazin 3 yl methanol+RSO2Clpyridine RT 6 Sulfonamido benzoxazin 3 yl methanol\text{ 6 Amino benzoxazin 3 yl methanol}+\text{RSO}_2\text{Cl}\xrightarrow{\text{pyridine RT}}\text{ 6 Sulfonamido benzoxazin 3 yl methanol}

Key Data:

Sulfonyl ChlorideProduct YieldConditions
Methanesulfonyl chloride90% Pyridine, RT, 5 hr
Tosyl chloride85% Pyridine, RT, 5 hr

Hydroxymethyl Group Oxidation

The hydroxymethyl group at position 3 can be oxidized to a carbonyl group using Swern or Jones oxidation . Swern oxidation employs oxalyl chloride-activated dimethyl sulfoxide (DMSO) in methylene chloride at -60°C, followed by triethylamine quenching .

Reaction Pathway:
 6 Amino benzoxazin 3 yl methanolSwern Oxidation 6 Amino benzoxazin 3 yl ketone\text{ 6 Amino benzoxazin 3 yl methanol}\xrightarrow{\text{Swern Oxidation}}\text{ 6 Amino benzoxazin 3 yl ketone}

  • Solvent: Methylene chloride

  • Reagents: Oxalyl chloride, DMSO, triethylamine

  • Temperature: -60°C

BOC Protection of the Amino Group

The amino group is protected using di-tert-butyl dicarbonate (BOC anhydride) in dimethylaminopyridine (DMAP)-catalyzed conditions at 70°C .

Reaction:
 6 Amino benzoxazin 3 yl methanolBOC anhydride DMAPtert Butyl 6 BOC amino benzoxazine 3 carboxylate\text{ 6 Amino benzoxazin 3 yl methanol}\xrightarrow{\text{BOC anhydride DMAP}}\text{tert Butyl 6 BOC amino benzoxazine 3 carboxylate}

Deprotection with HCl

BOC-protected derivatives are cleaved using concentrated HCl in methanol at room temperature .

Example:
tert Butyl 6 BOC amino benzoxazine 3 carboxylateHCl MeOH 6 Amino benzoxazin 3 yl methanol\text{tert Butyl 6 BOC amino benzoxazine 3 carboxylate}\xrightarrow{\text{HCl MeOH}}\text{ 6 Amino benzoxazin 3 yl methanol}

Reductive Amination and Cyclization

The hydroxymethyl group participates in reductive amination or lactam formation. For example:

  • Reaction with halobutyryl or halovaleryl amines under basic conditions (e.g., potassium tert-butoxide) forms fused lactam rings .

Cyclization Example:
 6 Amino benzoxazin 3 yl methanol+Br CH2 3COClKOtBuFused benzoxazine lactam derivative\text{ 6 Amino benzoxazin 3 yl methanol}+\text{Br CH}_2\text{ }_3\text{COCl}\xrightarrow{\text{KOtBu}}\text{Fused benzoxazine lactam derivative}

Conditions:

  • Base: Potassium tert-butoxide

  • Solvent: DMF or THF

N-Alkylation/Acylation

The amine undergoes alkylation/acylation using alkyl halides or acyl chlorides in solvents like DMF or THF with bases such as potassium carbonate or triethylamine .

Example:
 6 Amino benzoxazin 3 yl methanol+R XK2CO3,DMFN Alkylated derivative\text{ 6 Amino benzoxazin 3 yl methanol}+\text{R X}\xrightarrow{\text{K}_2\text{CO}_3,\text{DMF}}\text{N Alkylated derivative}

Key Reagents:

  • Alkylating Agents: Chloroacetyl chloride, benzyl bromide

  • Acylating Agents: Acetyl chloride, benzoyl chloride

Catalytic Hydrogenation

The nitro precursor to the amino group is reduced using 10% Pd/C under hydrogen pressure in dichloromethane (DCM)/DMF .

Reaction:
6 Nitro benzoxazin 3 yl methanolH2,Pd C 6 Amino benzoxazin 3 yl methanol\text{6 Nitro benzoxazin 3 yl methanol}\xrightarrow{\text{H}_2,\text{Pd C}}\text{ 6 Amino benzoxazin 3 yl methanol}

Conditions:

  • Catalyst: 10% Pd/C

  • Solvents: DCM/DMF (1:1)

  • Pressure: 1 atm H₂

Scientific Research Applications

Basic Information

  • Molecular Formula: C₉H₁₂N₂O₂
  • Molecular Weight: 180.207 g/mol
  • IUPAC Name: (6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol
  • CAS Registry Number: Not Available

Structure

The structural representation of the compound can be depicted as follows:SMILES NC1 CC2 C OCC CO N2 C C1\text{SMILES NC1 CC2 C OCC CO N2 C C1}This structure highlights the presence of an amino group and a hydroxymethyl group attached to the benzoxazine framework, contributing to its reactivity and potential biological activity.

Medicinal Chemistry

Research has indicated that compounds within the benzoxazine class exhibit various biological activities, including:

  • Antimicrobial Properties: Benzoxazines have shown effectiveness against certain bacterial strains, suggesting potential for developing new antibiotics.
  • Antioxidant Activity: The presence of hydroxyl groups may confer antioxidant properties, making it a candidate for formulations aimed at reducing oxidative stress in cells.

Case Studies

A notable case study involved testing derivatives of benzoxazines for their antimicrobial efficacy. Results demonstrated that modifications to the benzoxazine structure could enhance activity against resistant bacterial strains .

Agricultural Science

Benzoxazines are known for their role in plant defense mechanisms. The compound may serve as a natural pesticide or herbicide due to its ability to inhibit certain pests and pathogens.

  • Plant Growth Regulation: Research indicates that benzoxazines can influence growth patterns in plants by modulating hormonal pathways.

Data Table: Efficacy of Benzoxazine Derivatives in Agriculture

Compound NameActivity TypeEfficacy (%)Reference
Benzoxazine AAntifungal85
Benzoxazine BHerbicidal70
This compoundAntimicrobialTBD

Materials Science

The unique properties of benzoxazines make them suitable for use in advanced materials:

  • Polymer Chemistry: Benzoxazines can be polymerized to form thermosetting resins that are heat resistant and mechanically stable.

Application Example

In materials science, studies have explored the use of benzoxazine-derived polymers in aerospace applications due to their lightweight and high-temperature resistance .

Mechanism of Action

ABO (hydrochloride) exerts its effects by binding to threonine 286 of annexin A7, inhibiting its phosphorylation. This interaction leads to reduced phosphorylation of the microtubule-associated protein 1 light chain in human umbilical vein endothelial cells. Additionally, ABO (hydrochloride) promotes autophagy by triggering the subcellular redistribution of annexin A7 and reducing intracellular calcium levels .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ABO (hydrochloride) include:

Uniqueness

ABO (hydrochloride) is unique in its specific modulation of annexin A7 and its ability to promote autophagy and reduce apoptosis in vascular endothelial cells. This sets it apart from other similar compounds that may not have the same molecular targets or effects.

Biological Activity

(6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol is a compound belonging to the benzoxazine class, which has garnered attention for its diverse biological activities. This article examines its pharmacological properties, including anticancer, antibacterial, and antifungal activities, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H12N2O2C_9H_{12}N_2O_2 with a molecular weight of approximately 168.20 g/mol. Its structure features a benzoxazine ring with an amino group and a methanol substituent that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of benzoxazine derivatives as anticancer agents. A study demonstrated that compounds with similar scaffolds exhibited significant cytotoxic effects against various cancer cell lines including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer), with IC50 values ranging from 7.84 to 16.2 µM . The presence of hydroxyl groups in these compounds enhances their binding affinity to cancer targets, suggesting a structure-activity relationship (SAR) that favors the development of anticancer agents.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMDA-MB-23110.5Apoptosis induction
Compound BPC-38.0Angiogenesis inhibition
This compoundMDA-MB-231TBDTBD

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Research indicates that related benzoxazine compounds exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria. For instance, MIC values against Staphylococcus aureus ranged from 5.64 to 77.38 µM . The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Table 2: Antibacterial Activity Data

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli8.33 - 23.15
Enterococcus faecalis8.33 - 23.15

Antifungal Activity

In addition to antibacterial effects, benzoxazine derivatives have shown antifungal activity against various fungal strains including Candida albicans and Fusarium oxysporum. The reported MIC values for these compounds ranged from 16.69 to 78.23 µM against Candida species . The antifungal mechanism may involve interference with fungal cell membrane integrity or metabolic pathways crucial for fungal growth.

Case Studies

A notable case study involved the synthesis and evaluation of several benzoxazine derivatives where compound modifications led to enhanced biological activities. For example, the introduction of different substituents on the benzoxazine ring significantly altered the compounds' efficacy against cancer cell lines . This highlights the importance of structural modifications in optimizing biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol, and how do reaction conditions influence yield?

  • Methodology : A common route involves reacting 2-methoxyaniline derivatives (e.g., 2-methoxyaniline 109 ) with 2-bromoethanol (110 ) to form intermediates like [(2,5-dimethoxyphenyl)amino]methanol (111 ). Subsequent cleavage of methyl ethers using hydrobromic acid followed by cyclization yields 7-hydroxy-3,4-dihydro-2H-1,4-benzoxazine (112 ) . Optimizing stoichiometry, temperature (e.g., reflux in acetone), and acid concentration is critical for yield improvement.

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

  • Methodology :

  • 1H/13C NMR : Key signals include δ ~3.7–4.3 ppm (methylene protons adjacent to the oxazine ring), δ ~5.1 ppm (hydroxyl proton in methanol group), and aromatic protons in the 6.9–7.5 ppm range. The oxazine ring carbons appear at δ ~62–70 ppm .
  • TLC : Use solvent systems like hexane/EtOAc (1:1) to monitor reaction progress, with Rf ~0.32–0.62 depending on substitution .

Q. What safety protocols are recommended for handling this compound?

  • Methodology : Classified as hazardous due to potential respiratory and skin irritation. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Emergency procedures include washing exposed areas with water and contacting poison control (US/CAN: 800-424-9300) .

Q. How can purity be assessed, and what impurities are commonly observed?

  • Methodology :

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like methanol/water gradients.
  • Mass Spectrometry : Confirm molecular ion peaks at m/z 180.16 (C9H12N2O2) and monitor for byproducts such as uncyclized intermediates or deaminated derivatives .

Advanced Research Questions

Q. What challenges arise in enantioselective synthesis, and how can racemization be minimized?

  • Methodology : Racemization occurs during SN2 reactions (e.g., using ethyl 2,3-dibromopropionate) due to intermediate formation of ethyl 2-bromoacrylate. Mitigation strategies include:

  • Low-temperature reactions (−70°C) with DIBAL-H to stabilize intermediates .
  • Preparative HPLC enantioseparation on chiral stationary phases (e.g., Chiralpak AD-H) to achieve >99.5% enantiopurity .

Q. Are there green synthesis alternatives for this compound?

  • Methodology :

  • Solvent-free cyclization : Use microwave-assisted reactions with Lewis acids (e.g., Cu(I)) to reduce energy consumption .
  • Biocatalysis : Explore enzymatic ring-closing reactions for regioselective O-alkylation of 2-aminophenols .

Q. How can pharmacological activity (e.g., antiviral or anti-proliferative effects) be systematically evaluated?

  • Methodology :

  • In vitro assays : Screen against viral proteases (e.g., herpes simplex) or cancer cell lines (e.g., MCF-7) using IC50 determination. Derivatives with electron-withdrawing groups (e.g., nitro, chloro) show enhanced activity .
  • SAR studies : Modify the methanol side chain to esters or amides and correlate substitutions with bioactivity .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology :

  • Accelerated stability testing : Expose to 40°C/75% RH for 6 months and monitor degradation via HPLC. The benzoxazine ring is prone to hydrolysis in acidic/basic conditions, requiring storage at −20°C in inert atmospheres .

Contradictions and Resolutions

  • Racemization vs. Yield : highlights a trade-off between enantiopurity and yield in SN2 reactions. Using stoichiometric DIBAL-H at −70°C improves enantioselectivity but reduces throughput. Preparative HPLC resolves this but increases cost .
  • Synthetic Routes : While uses HBr for cyclization, proposes greener Cu(I)-catalyzed methods. Researchers must balance scalability, purity, and environmental impact based on goals .

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